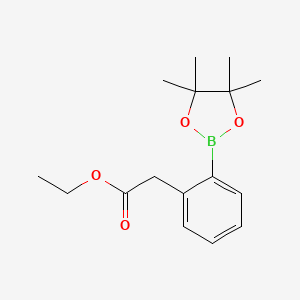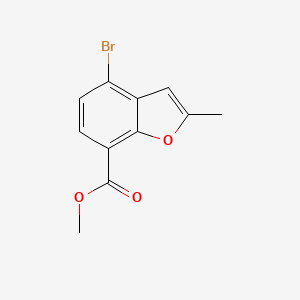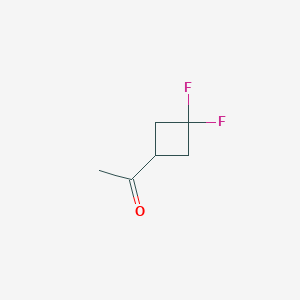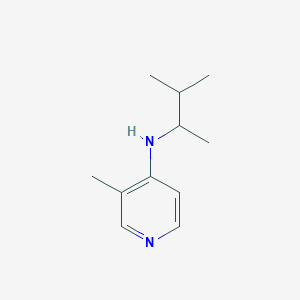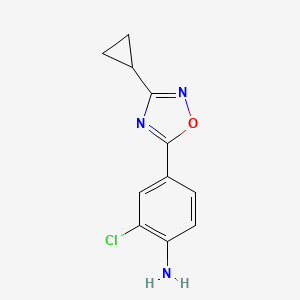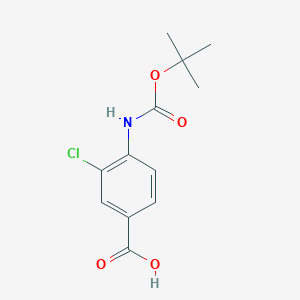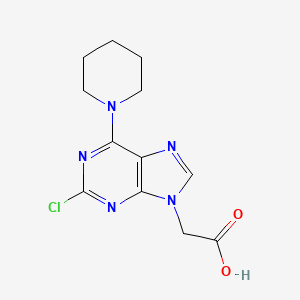
2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid
Vue d'ensemble
Description
The compound “2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid” is a purine derivative. Purines are biologically significant molecules found in many cellular processes. They are part of DNA, RNA, and ATP (adenosine triphosphate), which is the main energy currency of cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar groups. Its stability might be influenced by the presence of the chlorine atom .Applications De Recherche Scientifique
Acetylcholinesterase Inhibition for Alzheimer's Disease
- Research has shown that derivatives of 2-chloro-9H-purin-6-amine, which are structurally similar to 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid, have been synthesized and tested for their acetylcholinesterase inhibition activity. This could have implications for treating Alzheimer's Disease, as acetylcholinesterase inhibitors can help manage symptoms (Kang, Song, Zhan, Zhang, & Xinyong, 2013).
Enhancing Effects of Phleomycin
- Another study focused on synthesizing derivatives that enhance the lethal effect of phleomycin on Escherichia coli cultures. The use of purines, such as the one , might influence the efficacy of certain antibiotics (Bhushan, Brown, Lister, Stephanson, & Yoneda, 1975).
Molecular Synthesis
- Studies in molecular synthesis have explored the preparation of similar compounds through various chemical reactions. These syntheses are important for developing new pharmaceuticals and understanding molecular interactions (Hamamichi & Miyasaka, 1990).
Potential in Cancer Treatment
- The structure of 2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid and its derivatives has been explored for potential use in cancer treatment. Specifically, compounds with similar structures have been studied as Aurora kinase inhibitors, which play a crucial role in cell division and could be targets in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Crystal Engineering and Drug Design
- The compound's purine ring structure makes it suitable for crystal engineering and drug design. Studies have shown its potential in designing modified purine ligands for interaction with transition metal ions, which can be crucial for developing new drugs and materials (Mohapatra & Verma, 2016).
Antibacterial Activity
- Research into piperidine-containing pyrimidine imines and thiazolidinones, which share structural similarities with the compound , has revealed potential antibacterial activities. These compounds have been tested for their effectiveness against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonded Structures
- Studies on the hydrogen-bonded structures of similar compounds have provided insights into the molecular interactions and potential applications in materials science and pharmaceuticals (Gotoh & Ishida, 2011).
Propriétés
IUPAC Name |
2-(2-chloro-6-piperidin-1-ylpurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c13-12-15-10(17-4-2-1-3-5-17)9-11(16-12)18(7-14-9)6-8(19)20/h7H,1-6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKFIJNPJIMQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=CN3CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
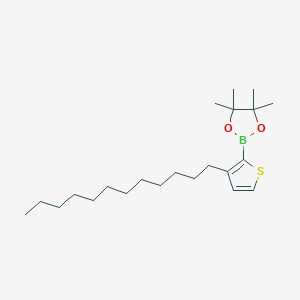
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
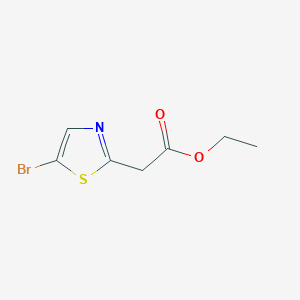
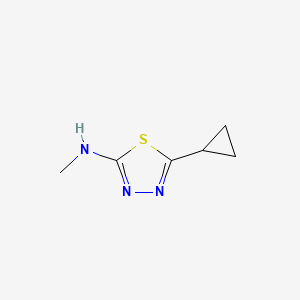
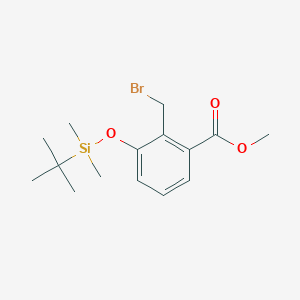
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
